tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648426
InChI: InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1
SMILES: CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

CAS No.:

Cat. No.: VC13648426

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate -

Specification

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate
Standard InChI InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1
Standard InChI Key KZTZQVGKKNYHST-CYBMUJFWSA-N
Isomeric SMILES C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl
SMILES CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl
Canonical SMILES CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s IUPAC name, tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate, reflects its stereospecific (R)-configuration at the chiral center . The 2D structure (Figure 1) reveals three functional domains:

  • A benzyl group (C₆H₅CH₂) attached to the nitrogen atom, providing steric bulk and lipophilicity.

  • A chloropropyl chain (C@HCH₂) contributing polarity and potential reactivity.

  • A tert-butyl ester (OC(O)C(C)(C)C) enhancing metabolic stability .

The SMILES notation C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl confirms the (R)-stereochemistry through the @ symbol . X-ray crystallography data remains unavailable, but computational models predict a folded conformation where the benzyl group shields the ester moiety .

Table 1: Key Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₄ClNO₂
XLogP3-AA3.7
Topological Polar Surface29.5 Ų
Rotatable Bonds8
Hydrogen Bond Acceptors3
Heavy Atom Count20

Synthesis and Manufacturing

Industrial synthesis routes remain proprietary, but retrosynthetic analysis suggests a three-step sequence:

  • Alkylation: Benzylamine reacts with 2-chloropropyl bromide to form N-benzyl-N-(2-chloropropyl)amine.

  • Glycine Esterification: The amine intermediate undergoes alkylation with tert-butyl bromoacetate.

  • Chiral Resolution: Racemic mixtures are separated via chiral chromatography to isolate the (R)-enantiomer .

Suppliers report a purity of ≥95% for research-grade material, with typical impurities including the (S)-enantiomer and dechlorinated byproducts . Storage recommendations specify -20°C for long-term stability, though the compound remains intact at room temperature for ≤1 month .

Pharmacological Profile

In Vitro Solubility and Formulation

The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 122.5 mg/mL (411.32 mM), enabling stock solutions for cellular assays . For in vivo studies, recommended formulations blend DMSO with surfactants (e.g., Tween 80) and saline to mitigate precipitation :

Table 2: Injectable Formulation Protocol

ComponentVolume RatioFunction
DMSO10%Solubilizer
Tween 805%Surfactant
Saline85%Isotonic vehicle

Biological Activity

While direct mechanism-of-action studies are lacking, structural analogs demonstrate:

  • Neuroprotective Effects: Chlorinated alkylamines modulate glutamate receptor activity, potentially enhancing cognitive function under stress .

  • Metabolic Modulation: Tert-butyl esters resist hydrolysis by carboxylesterases, prolonging systemic exposure compared to free acids .

InvivoChem cites preliminary data linking this compound to ergot supplement formulations, where it may synergize with amino acids to reduce exercise-induced muscle damage . However, peer-reviewed validation of these claims is absent.

QuantityPurityCost (USD)
100 mg95%353
250 mg95%670
1 g95%1,220

Primary research applications include:

  • Chiral Auxiliary Development: Testing stereochemical effects on reaction kinetics.

  • Prodrug Design: Evaluating tert-butyl esters as sustained-release motifs.

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